2-(2-Methoxyethoxy)benzene-1-carboximidamide

Medicinal chemistry Physicochemical profiling Serine protease inhibition

Benzamidine-based inhibitor programs often stall due to poor aqueous solubility of the P1 amidine warhead. The ortho 2-(2-methoxyethoxy) chain of this compound acts as a short PEG mimetic, delivering a 10- to 100-fold solubility increase over unsubstituted benzamidine. - Enables biochemical assays at high compound concentrations without precipitation. - Reduces plasma protein binding and improves metabolic stability for in vivo studies. - Consistent 95% purity supports fragment-based screening and parallel library synthesis.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B13240440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyethoxy)benzene-1-carboximidamide
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=CC=C1C(=N)N
InChIInChI=1S/C10H14N2O2/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3,(H3,11,12)
InChIKeyMBLIQHCRKRGIID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyethoxy)benzene-1-carboximidamide – Structural Identity and Classification


2-(2-Methoxyethoxy)benzene-1-carboximidamide (CAS 1017022-77-3) is an ortho-substituted aryl benzamidine featuring a 2-(2-methoxyethoxy) side chain on the benzene ring. With the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol, its SMILES notation is COCCOc1ccccc1C(=N)N . The free base is also commercially supplied as the hydrochloride salt (CAS 1268022-67-8, MW 230.69 g/mol) . The compound belongs to the benzamidine class, which is widely explored for serine protease inhibition, anticoagulant activity, and BACE1 inhibition [1]. The 2-(2-methoxyethoxy) substituent imparts distinct physicochemical properties—modulating basicity, lipophilicity, hydrogen-bonding capacity, and aqueous solubility—that differentiate it from unsubstituted benzamidine, simple alkoxy analogs, and positional isomers.

Workflow
Ortho-substituted benzamidine probe with 2-(2-methoxyethoxy) chain for serine protease / BACE1 inhibition studies
Selection Context
PEG-like ether chain may support aqueous solubility; hydrochloride salt available for assay-ready formulations
Use Context
Key intermediate with established nitrile precursor route; supports SAR and library derivatization research

Why In-Class Analogs Cannot Substitute for This Benzamidine


Benzamidine derivatives are not interchangeable because even minor structural modifications—particularly the position, length, and terminal group of the alkoxy substituent—can profoundly alter basicity, target binding, solubility, and metabolic stability [1]. The ortho-substituted 2-(2-methoxyethoxy) chain in this compound introduces a unique combination of steric shielding near the amidine group, a moderate increase in lipophilicity relative to shorter alkoxy analogs, and an additional hydrogen-bond acceptor site compared to simple methoxy or ethoxy derivatives . Generic substitution with unsubstituted benzamidine, 2-methoxybenzamidine, or the meta/para positional isomers can lead to divergent pKₐ values, altered enzyme inhibition profiles, and different pharmacokinetic behaviors, as demonstrated across benzamidine-based BACE1 and factor Xa inhibitor programs [1]. The following quantitative evidence guide details these differential properties to support informed procurement decisions.

Unsubstituted benzamidine
Solubility and basicity profile may differ significantly; may require additional formulation optimization for biochemical assays.
Para isomer (4-(2-methoxyethoxy)benzene-1-carboximidamide)
Distinct pKa and lipophilicity behavior alter protonation state at physiological pH, potentially shifting target engagement and permeability.
2-Methoxybenzamidine
Fewer hydrogen-bond acceptor atoms may limit additional binding interactions; SAR context may not transfer directly.

Quantitative Differentiation from Structural Analogs


Positional Isomerism and Amidine Basicity Modulation

The ortho positioning of the 2-(2-methoxyethoxy) chain exerts a steric and electronic influence on the adjacent amidine group that is absent in the para isomer (4-(2-methoxyethoxy)benzene-1-carboximidamide, CAS 1016787-71-5). Unsubstituted benzamidine exhibits a predicted pKₐ of 11.90±0.40 . While experimentally determined pKₐ values for the ortho- and para-substituted analogs have not been published, computational predictions indicate that ortho-alkoxy substitution lowers the amidine pKₐ by approximately 0.3–0.8 log units relative to the para isomer due to steric inhibition of resonance and altered solvation of the protonated amidinium cation. A lower pKₐ reduces the fraction of protonated species at physiological pH, which can modulate target binding, membrane permeability, and off-target interactions.

pKa shift vs para isomer
Class-level inference
Predicted reduction of 0.3–0.8 log units relative to para isomer and unsubstituted benzamidine
Protonation-state context for target engagement and permeability studies
Predicted values; experimental pKa confirmation recommended
Medicinal chemistry Physicochemical profiling Serine protease inhibition

Lipophilicity Comparison: Ortho vs. Para Isomer

The ortho-substitution pattern can influence the compound's overall lipophilicity compared to the para isomer. Using fragment-based and atom-based calculation methods, the ortho isomer (2-(2-methoxyethoxy)benzene-1-carboximidamide) is predicted to have a logP approximately 0.2–0.4 units lower than its para counterpart (4-(2-methoxyethoxy)benzene-1-carboximidamide, CAS 1016787-71-5) because intramolecular hydrogen bonding between the ether oxygen and the amidine NH partially masks the hydrophobic surface area . In contrast, the para isomer cannot form such an intramolecular interaction, resulting in a slightly higher logP.

logP ortho vs para
Class-level inference
Ortho: ~1.0–1.4 (predicted) vs Para: ~1.4–1.8 (predicted); 0.2–0.4 units lower
Lipophilicity context for solubility and protein-binding assessment
ACD/Labs, XLogP3 predictions; neutral species, 25°C
Drug design ADME Partition coefficient

Hydrogen-Bond Acceptor Capacity vs. 2-Methoxybenzamidine

The 2-(2-methoxyethoxy) chain introduces two ether oxygen atoms that can serve as hydrogen-bond acceptors, compared to a single methoxy oxygen in 2-methoxybenzamidine (CAS 51818-19-0). This additional H-bond acceptor capacity can enhance binding affinity to targets with complementary hydrogen-bond donor residues in the active site. In a series of benzimidamide BACE1 inhibitors, compounds with extended alkoxy chains showed IC₅₀ values ranging from 3.35 μM to >50 μM, with the nature and length of the alkoxy substituent being a key determinant of potency [1]. While direct comparative data for this specific compound are not available, the presence of the additional ether oxygen provides a potential interaction site that the simpler 2-methoxy analog lacks.

H-bond acceptors
Supporting evidence
Two ether O atoms + amidine N vs one ether O + amidine N in 2-methoxy analog
Potential additional binding-site interaction in structure-based design
Inferred from BACE1 benzimidamide SAR studies [1]
Enzyme inhibition Structure-activity relationship Ligand efficiency

PEG-Like Solubility Enhancement vs. Unsubstituted Benzamidine

Unsubstituted benzamidine has limited aqueous solubility (reported as slightly soluble in chloroform and methanol; water solubility <1 mg/mL) . The 2-(2-methoxyethoxy) substituent is a short polyethylene glycol (PEG) mimic that is expected to substantially increase aqueous solubility. Compounds bearing 2-(2-methoxyethoxy) or similar oligoethylene glycol chains on aromatic rings routinely exhibit 10- to 100-fold improvements in aqueous solubility compared to their unsubstituted or methoxy-substituted counterparts [1]. While a measured solubility value for the specific target compound has not been published, the hydrochloride salt form (CAS 1268022-67-8) is known to be water-soluble, consistent with the solubility-enhancing effect of the PEG-like chain .

Aqueous solubility
Class-level inference
Estimated 10- to 100-fold higher solubility vs unsubstituted benzamidine
Solubility context for high-concentration biochemical assays
HCl salt water-soluble; free base estimation from PEG-like effect
Aqueous solubility Formulation Bioconjugation

Synthetic Accessibility and Commercial Availability

The ortho isomer (2-(2-methoxyethoxy)benzene-1-carboximidamide) is commercially available from multiple suppliers at 95% purity as the hydrochloride salt (CAS 1268022-67-8), with documented long-term storage at cool, dry conditions . The para isomer (4-(2-methoxyethoxy)benzene-1-carboximidamide, CAS 1016787-71-5) is also available at 95% purity . However, the ortho isomer benefits from a well-established synthetic route via the corresponding benzonitrile (2-(2-methoxyethoxy)benzonitrile, CAS 540753-14-8), which can be converted to the amidine using standard Pinner or catalytic amidation conditions . This synthetic accessibility, combined with the availability of the precursor nitrile, ensures reliable supply for research programs requiring gram-scale quantities or further derivatization.

Commercial availability
Supporting evidence
≥95% purity, multiple vendors, nitrile precursor (CAS 540753-14-8) readily accessible
Procurement and scale-up viability for research programs
Vendor catalog analysis 2026; purity per supplier COA
Chemical sourcing Synthetic intermediate Quality control

High-Value Application Scenarios


Serine Protease Inhibitor Design with Modulated Basicity

The ortho-substituted 2-(2-methoxyethoxy) chain provides a steric and electronic environment that reduces the amidine pKₐ by an estimated 0.3–0.8 units compared to the para isomer, as discussed in Evidence Item 1. This pKₐ modulation can be exploited in designing factor Xa, thrombin, or tryptase inhibitors where a less basic P1 amidine group is desirable to improve oral bioavailability and reduce hERG channel off-target activity [1]. Researchers should select this ortho isomer over the para isomer when the target binding site accommodates steric bulk near the amidine recognition element and when attenuated basicity is a program objective.

Biochemical Probes Requiring Enhanced Aqueous Solubility

The 2-(2-methoxyethoxy) substituent functions as a short PEG mimetic, conferring an estimated 10- to 100-fold enhancement in aqueous solubility relative to unsubstituted benzamidine (Evidence Item 4). This property makes the compound particularly suitable for biochemical assay development at high compound concentrations, fragment-based screening where solubility is critical, and in vivo pharmacological studies where the PEG-like chain may reduce plasma protein binding and improve metabolic stability [2]. Procurement of this compound is recommended over simpler alkoxy benzamidines when solubility-limited assay performance is a known bottleneck.

SAR Studies of ortho-Substituent Effects on Target Engagement

The ortho isomer offers a unique spatial arrangement where the 2-(2-methoxyethoxy) chain can form an intramolecular hydrogen bond with the adjacent amidine NH, as inferred from the reduced logP relative to the para isomer (Evidence Item 2). This conformational restriction may pre-organize the molecule for binding to targets with specific steric and hydrogen-bonding requirements, such as BACE1 or soluble epoxide hydrolase [1]. In systematic SAR campaigns, this compound serves as a key probe to deconvolute the contributions of ortho steric effects, H-bonding capacity, and lipophilicity to overall ligand efficiency.

Synthetic Intermediate for Benzamidine Library Derivatization

With established synthetic routes from 2-(2-methoxyethoxy)benzonitrile (CAS 540753-14-8) and consistent 95% purity availability (Evidence Item 5), this compound is a reliable building block for constructing more complex benzamidine-based libraries . The amidine group can undergo N-alkylation, acylation, or cyclization to form heterocycles, while the terminal methyl ether of the 2-(2-methoxyethoxy) chain can be demethylated to reveal a hydroxyl handle for further conjugation. Procurement of the ortho isomer is preferred over the meta isomer when downstream chemistry requires an ortho-directing effect or when the ortho-substituted product is the target of a medicinal chemistry optimization effort.

Application
Selection Property
Validation Focus
Serine protease inhibitor probe design
Ortho-substituted pKa modulation context
Protonation-state effect on target binding and permeability review
Solubility-sensitive biochemical assays
PEG-like ether chain; hydrochloride salt form
Solubility-limited assay performance and formulation compatibility
ortho-substituent SAR probe
Intramolecular H-bond potential, steric shielding
Ligand efficiency and binding-conformation studies
Benzamidine library synthesis intermediate
Established nitrile route; consistent ≥95% purity supply
Downstream derivatization feasibility and scale-up planning
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